molecular formula C19H12ClFN4O3S2 B11374389 2-(benzylsulfonyl)-5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11374389
M. Wt: 462.9 g/mol
InChI Key: VRHSEEMPUUHDPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzothiazole and pyrimidine intermediates. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation helps in achieving high throughput and minimizing human error .

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activities . The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions, which can result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonyl group, in particular, enhances its solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H12ClFN4O3S2

Molecular Weight

462.9 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H12ClFN4O3S2/c20-13-9-22-19(30(27,28)10-11-4-2-1-3-5-11)24-16(13)17(26)25-18-23-14-7-6-12(21)8-15(14)29-18/h1-9H,10H2,(H,23,25,26)

InChI Key

VRHSEEMPUUHDPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl

Origin of Product

United States

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